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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-1,3-dioxolane

Cat. No.: B043116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile

reagent, 2-(2-Bromoethyl)-1,3-dioxolane. This document details its characteristic nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a

valuable resource for its identification, characterization, and application in organic synthesis

and drug development.

Introduction
2-(2-Bromoethyl)-1,3-dioxolane is a key building block in organic chemistry, frequently utilized

for the introduction of a protected aldehyde functionality. Its bifunctional nature, possessing

both a reactive bromide and a stable acetal, allows for a wide range of chemical

transformations. Accurate and thorough spectroscopic analysis is paramount for confirming the

identity and purity of this compound in any research or development setting. This guide

presents a consolidated summary of its spectral properties to aid in this endeavor.

Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for 2-
(2-Bromoethyl)-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 2-(2-Bromoethyl)-1,3-dioxolane provide definitive information about

its carbon-hydrogen framework.

¹H NMR Spectral Data

The proton NMR spectrum exhibits distinct signals corresponding to the different proton

environments within the molecule. The chemical shifts are typically reported in parts per million

(ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 (methine) ~5.01 Triplet (t) ~4.6

H-4, H-5 (dioxolane

ring)
~3.92 Multiplet (m) -

H-1' (methylene

adjacent to dioxolane)
~2.22 Doublet of triplets (dt) ~7.4, ~4.6

H-2' (methylene

adjacent to bromine)
~3.47 Triplet (t) ~7.1

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number and chemical environment

of the carbon atoms.
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Assignment Chemical Shift (δ, ppm)

C-2 (methine) ~102.3

C-4, C-5 (dioxolane ring) ~64.8

C-1' (methylene adjacent to dioxolane) ~37.0

C-2' (methylene adjacent to bromine) ~27.1

Note: The chemical shifts are typically referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 2-(2-
Bromoethyl)-1,3-dioxolane is characterized by the following key absorption bands.

Frequency (cm⁻¹) Vibrational Mode Functional Group

~2950 - 2850 C-H stretch Aliphatic

~1150 - 1050 C-O stretch Acetal

~650 C-Br stretch Alkyl bromide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of 2-
(2-Bromoethyl)-1,3-dioxolane is expected to show the molecular ion peak and several

characteristic fragment ions.
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m/z Ion Identity

180/182 [M]⁺ Molecular ion

101 [M - Br]⁺ Loss of bromine radical

73 [C₃H₅O₂]⁺ Dioxolane fragment

Note: The presence of bromine is indicated by the characteristic isotopic pattern of the

molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity

separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols
The following are general protocols for obtaining the spectral data presented in this guide.

Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 2-(2-Bromoethyl)-1,3-dioxolane in about 0.6-0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.
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¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 128 scans or more may be required for a good signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat 2-(2-Bromoethyl)-1,3-dioxolane between two salt plates (e.g., NaCl or

KBr).

Gently press the plates together to form a thin liquid film.

FT-IR Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmittance.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty salt plates should be acquired and

subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:
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Prepare a dilute solution of 2-(2-Bromoethyl)-1,3-dioxolane (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC-MS Acquisition:

System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-300 m/z.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the molecular

structure with key mass spectral fragments of 2-(2-Bromoethyl)-1,3-dioxolane.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Molecular structure and major mass spectral fragments of the compound.

This guide provides essential spectral data and methodologies for the analysis of 2-(2-
Bromoethyl)-1,3-dioxolane, serving as a foundational reference for its use in scientific

research and development.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Bromoethyl)-1,3-
dioxolane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043116#2-2-bromoethyl-1-3-dioxolane-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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